2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime
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Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C16H14FN3OS and its molecular weight is 315.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to have significant anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to the inhibition ofMycobacterium tuberculosis growth .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis in the affected individual.
Properties
IUPAC Name |
(NE)-N-[[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPZRGJADCVPU-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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